molecular formula C25H24N4O2S B299369 2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No. B299369
M. Wt: 444.6 g/mol
InChI Key: IRRBFQCGCZCHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide, commonly known as BPTES, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent for cancer treatment. BPTES has been shown to selectively inhibit glutaminase, an enzyme that plays a critical role in cancer cell metabolism.

Mechanism of Action

BPTES selectively inhibits glutaminase by binding to the active site of the enzyme and preventing it from converting glutamine to glutamate. This results in a decrease in intracellular glutamate levels, which in turn leads to a decrease in the synthesis of various biomolecules that are required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects on cancer cells. It has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer. BPTES has also been shown to inhibit tumor growth in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTES is its selectivity for glutaminase inhibition, which makes it a promising therapeutic agent for cancer treatment. However, BPTES has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BPTES has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for BPTES research. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the investigation of combination therapies that include BPTES and other cancer drugs. Additionally, the use of BPTES as a tool for studying cancer cell metabolism and the role of glutaminase in cancer progression is an area of active research.

Synthesis Methods

BPTES can be synthesized through a multi-step process that involves the reaction of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromoethylphenoxyacetic acid followed by N-alkylation with 2-phenoxyethylamine. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

BPTES has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used as a precursor for the synthesis of various biomolecules that are required for cancer cell growth and proliferation. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to survive.

properties

Product Name

2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C25H24N4O2S/c30-23(26-16-17-31-22-14-8-3-9-15-22)19-32-25-28-27-24(21-12-6-2-7-13-21)29(25)18-20-10-4-1-5-11-20/h1-15H,16-19H2,(H,26,30)

InChI Key

IRRBFQCGCZCHGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NCCOC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NCCOC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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